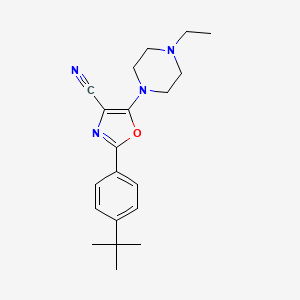![molecular formula C23H21N3O3S B11127130 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B11127130.png)
5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with methoxyphenyl and propoxyphenyl groups
Méthodes De Préparation
The synthesis of 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base.
Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction with appropriate aldehydes or ketones.
Substitution Reactions: The final compound is obtained by introducing the methoxyphenyl and propoxyphenyl groups through substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Pharmaceutical Research: It is investigated for its potential to act as a lead compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can be compared with other similar compounds, such as:
- 5-(3-methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol
- 4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H21N3O3S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(5Z)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O3S/c1-3-15-29-18-13-11-17(12-14-18)21-24-23-26(25-21)22(27)20(30-23)10-6-8-16-7-4-5-9-19(16)28-2/h4-14H,3,15H2,1-2H3/b8-6+,20-10- |
Clé InChI |
ZWFKTRKHAVICMR-RQIKSRJSSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11127051.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B11127060.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11127067.png)
![2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11127079.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127090.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127098.png)
![7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127101.png)
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127109.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B11127112.png)
![(2Z)-6-[(4-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11127114.png)

![N-(4-chlorophenyl)-2-{2-ethoxy-4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B11127131.png)
![2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11127135.png)
![2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11127139.png)
